Amifostine thiol dihydrochloride

描述

属性

IUPAC Name |

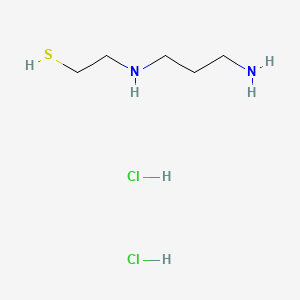

2-(3-aminopropylamino)ethanethiol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2S.2ClH/c6-2-1-3-7-4-5-8;;/h7-8H,1-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRLRDHLCIFZIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNCCS.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31098-42-7 (Parent) | |

| Record name | 2-(3-Aminopropylamino)ethanethiol dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014653771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10163392 | |

| Record name | 2-(3-Aminopropylamino)ethanethiol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14653-77-1 | |

| Record name | 2-(3-Aminopropylamino)ethanethiol dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014653771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Aminopropylamino)ethanethiol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(3-aminopropyl)amino]ethane-1-thiol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(3-AMINOPROPYLAMINO)ETHANETHIOL DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE9VV16SZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core of Cytoprotection: An In-depth Technical Guide to the Free Radical Scavenging Activity of WR-1065

For Researchers, Scientists, and Drug Development Professionals

Introduction

WR-1065, the active thiol metabolite of the radioprotective drug amifostine, stands as a critical agent in mitigating cellular damage induced by radiation and certain chemotherapeutic agents. Its primary mechanism of action has long been attributed to its potent free radical scavenging ability, a crucial function in preventing damage to vital cellular components like DNA, proteins, and lipids. This technical guide delves into the core of WR-1065's free radical scavenging activity, presenting quantitative data, detailed experimental methodologies, and an exploration of the intricate signaling pathways it modulates.

Quantitative Analysis of Free Radical Scavenging

The efficacy of a free radical scavenger is best understood through quantitative measures of its reactivity with various radical species. While comprehensive IC50 values for WR-1065 against a wide array of radicals are not extensively documented in publicly available literature, key data from specialized techniques like pulse radiolysis provides invaluable insight into its scavenging prowess.

Table 1: Reaction Rate Constant of WR-1065 with Hydroxyl Radical (•OH) [1]

| Radical Species | Method | Second-Order Rate Constant (M⁻¹ s⁻¹) | Reference |

| Hydroxyl Radical (•OH) | Pulse Radiolysis | 9.2 ± 0.3 x 10⁹ | [1] |

Mechanisms of Action: Beyond Direct Scavenging

While direct scavenging of free radicals is a cornerstone of its protective effects, the biological activity of WR-1065 extends to the modulation of key cellular signaling pathways involved in the DNA damage response and cell cycle regulation. This multifaceted mechanism contributes significantly to its overall cytoprotective efficacy.

Signaling Pathways Modulated by WR-1065

WR-1065 has been shown to influence several critical signaling cascades, including the activation of Tip60, NF-κB, and a non-genotoxic pathway for p53 activation.

Caption: Multifaceted cytoprotective mechanisms of WR-1065.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments relevant to assessing the free radical scavenging and biological activity of WR-1065.

Pulse Radiolysis for Hydroxyl Radical Reaction Rate Constant Determination

Pulse radiolysis is a powerful technique used to study the kinetics of fast reactions involving short-lived radical species.[1]

Objective: To determine the second-order rate constant for the reaction of WR-1065 with hydroxyl radicals (•OH).

Principle: A high-energy electron pulse is used to generate a high concentration of hydroxyl radicals in an aqueous solution. The decay of these radicals, in the presence and absence of WR-1065, is monitored by kinetic spectrophotometry. By using a competition kinetics approach with a known scavenger, the rate constant for the reaction between WR-1065 and •OH can be calculated.

Materials:

-

Pulse radiolysis setup (e.g., linear accelerator)

-

Kinetic spectrophotometry system

-

WR-1065 solution of known concentration

-

Aqueous buffer solution (e.g., phosphate buffer)

-

Competition scavenger with a known rate constant for reaction with •OH (e.g., CNS⁻)[1]

-

N₂O-saturated water to convert hydrated electrons to •OH

Procedure:

-

Prepare N₂O-saturated aqueous solutions containing the competition scavenger at a known concentration.

-

Add varying concentrations of WR-1065 to these solutions.

-

Subject the solutions to a short pulse of high-energy electrons to generate •OH radicals.

-

Monitor the formation and decay of the transient species produced by the reaction of •OH with the competition scavenger (e.g., (CNS)₂⁻•) at its characteristic absorption wavelength.

-

The presence of WR-1065 will decrease the signal of the transient species from the competition scavenger in a concentration-dependent manner.

-

By plotting the inverse of the observed transient signal against the ratio of the concentrations of WR-1065 and the competition scavenger, the rate constant for the reaction of WR-1065 with •OH can be determined.

Caption: Workflow for pulse radiolysis experiment.

In Vitro Tip60 Acetyltransferase Activity Assay

This assay measures the ability of WR-1065 to directly activate the acetyltransferase activity of Tip60.[2]

Objective: To determine if WR-1065 can directly modulate the enzymatic activity of Tip60.

Principle: Purified Tip60 enzyme is incubated with a histone substrate (e.g., H4 peptide) and radiolabeled acetyl-CoA in the presence or absence of WR-1065. The incorporation of the radiolabeled acetyl group into the histone substrate is then quantified as a measure of Tip60 activity.

Materials:

-

Purified recombinant Tip60 enzyme

-

Histone H4 peptide substrate

-

[³H]-Acetyl-CoA

-

WR-1065

-

Reaction buffer

-

Scintillation counter

Procedure:

-

Prepare reaction mixtures containing purified Tip60, histone H4 peptide, and reaction buffer.

-

Add varying concentrations of WR-1065 to the experimental tubes.

-

Initiate the reaction by adding [³H]-Acetyl-CoA.

-

Incubate the reactions at 30°C for a defined period.

-

Stop the reaction (e.g., by adding acid).

-

Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated [³H]-Acetyl-CoA.

-

Quantify the incorporated radioactivity on the paper using a scintillation counter.

-

An increase in radioactivity in the presence of WR-1065 indicates activation of Tip60 acetyltransferase activity.

Caption: Workflow for Tip60 acetyltransferase assay.

Conclusion

WR-1065 is a highly effective cytoprotective agent that operates through a dual mechanism: direct, potent scavenging of deleterious free radicals, particularly the highly reactive hydroxyl radical, and the intricate modulation of cellular signaling pathways critical for the DNA damage response. The quantitative data from pulse radiolysis firmly establishes its high reactivity with •OH. Furthermore, its ability to activate Tip60, influence the NF-κB pathway, and activate p53 through a non-genotoxic mechanism highlights a sophisticated mode of action that extends beyond simple radical interception. This in-depth understanding of WR-1065's multifaceted activity is paramount for researchers and drug development professionals seeking to leverage its therapeutic potential and develop novel, more effective cytoprotective strategies. Further research to quantify its scavenging efficacy against a broader range of reactive species will provide an even more complete picture of its antioxidant capabilities.

References

The In Vitro Conversion of Amifostine to WR-1065: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amifostine (Ethyol®), a cytoprotective agent, is an inactive prodrug that is dephosphorylated in vivo to its active free thiol metabolite, WR-1065. This conversion is a critical step for its function in mitigating the toxic side effects of chemotherapy and radiation therapy on normal tissues. This technical guide provides a comprehensive overview of the in vitro conversion of amifostine to WR-1065, detailing the underlying biochemical mechanisms, experimental protocols for its study, and quantitative analysis of the conversion process. The document is intended to serve as a resource for researchers and professionals involved in the study and development of cytoprotective agents.

Introduction

Amifostine, chemically known as S-2-(3-aminopropylamino)ethylphosphorothioic acid, was initially developed as a radioprotective agent.[1] Its clinical utility lies in its selective protection of normal tissues from the damaging effects of cytotoxic therapies.[2] This selectivity is primarily attributed to the differential metabolism of amifostine in normal versus tumor tissues. The conversion of the amifostine prodrug to its active metabolite, WR-1065, is catalyzed by the enzyme alkaline phosphatase (ALP).[3]

Biochemical Conversion of Amifostine to WR-1065

The bioactivation of amifostine is a single-step enzymatic reaction.

-

Enzymatic Dephosphorylation: The conversion of amifostine to WR-1065 is catalyzed by alkaline phosphatase, an enzyme that is often bound to the plasma membrane of cells, particularly endothelial cells in normal tissues.[4] The enzyme hydrolyzes the phosphorothioate bond of amifostine, which results in the release of the active thiol WR-1065 and an inorganic phosphate group.[4]

-

Role of pH: The activity of alkaline phosphatase is highly dependent on pH, with optimal activity observed in alkaline conditions.[5] Consequently, the conversion of amifostine to WR-1065 occurs more rapidly at an alkaline pH.[6] The acidic microenvironment often found in tumor tissues can inhibit ALP activity, contributing to the selective protection of normal tissues.

Factors Influencing WR-1065 Stability

Once formed, the active metabolite WR-1065 is susceptible to oxidation. This process is influenced by several factors, including the presence of trace metal ions like Cu2+ and Fe3+, temperature, and the concentration of WR-1065 itself. The oxidation of WR-1065 can be inhibited by the addition of KCN.

Quantitative Analysis of Amifostine to WR-1065 Conversion

The rate of conversion of amifostine to WR-1065 is influenced by several factors. The following tables summarize the key parameters affecting this conversion in vitro.

| Parameter | Condition | Effect on Conversion Rate | Citation |

| pH | Alkaline | Increased | [6] |

| Neutral (Physiological pH ~7.4) | Optimal for many experimental setups | [4] | |

| Acidic | Decreased | [4] | |

| Alkaline Phosphatase (ALP) Concentration | Higher Concentration | Increased | [7] |

| Lower Concentration | Decreased | [7] | |

| Temperature | 37°C | Optimal for enzymatic activity | [5] |

| Lower or Higher than 37°C | Decreased | [5] |

Table 1: Factors Affecting the In Vitro Conversion Rate of Amifostine to WR-1065

| Parameter | Value | Citation | | --- | --- | | Half-life of Amifostine (in plasma) | Approximately 9 minutes |[6] | | Half-life of WR-1065 (in plasma) | Approximately 15 minutes |[6] | | Optimal pH for Alkaline Phosphatase | Around 7.0-10.5 (substrate dependent) |[5][8] | | Effective in vitro concentration of Amifostine (with sufficient ALP) | 250 - 5000 µg/mL |[4] | | Effective in vitro concentration of WR-1065 | 0.25 - 4 mM |[4][9] | | Recommended exogenous Alkaline Phosphatase concentration for in vitro assays | 0.5 - 1 U/mL |[4] |

Table 2: Key Quantitative Parameters for In Vitro Studies

Experimental Protocols

In Vitro Conversion of Amifostine to WR-1065

This protocol describes a general method for the enzymatic conversion of amifostine to WR-1065 in a cell-free system.

Materials:

-

Amifostine

-

Alkaline Phosphatase (from bovine intestinal mucosa or other suitable source)

-

Reaction Buffer (e.g., Tris-HCl, pH 8.0-9.0)

-

Deionized water

Procedure:

-

Prepare a stock solution of amifostine in deionized water.

-

Prepare a working solution of alkaline phosphatase in the reaction buffer.

-

In a microcentrifuge tube, combine the amifostine solution with the alkaline phosphatase working solution.

-

Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes).

-

Stop the reaction by heat inactivation of the enzyme (e.g., heating at 65°C for 10 minutes) or by adding a phosphatase inhibitor.

-

The resulting solution containing WR-1065 can be used for subsequent experiments or analytical quantification.

Quantification of WR-1065 using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general outline for the quantification of WR-1065. Specific parameters may need to be optimized based on the HPLC system and column used.

Materials:

-

Sample containing WR-1065

-

Internal standard (e.g., Cysteine)

-

Derivatizing agent (e.g., o-phthaldialdehyde, OPA)

-

Mobile phase (e.g., a mixture of methanol and phosphate buffer)

-

HPLC system with a suitable column (e.g., RP-C18) and detector (e.g., UV or fluorescence)

Procedure:

-

Sample Preparation: If necessary, perform a protein precipitation step for biological samples.

-

Derivatization: React the sample and internal standard with the OPA derivatizing agent to form a fluorescent adduct.

-

HPLC Analysis: Inject the derivatized sample onto the HPLC column.

-

Detection: Monitor the elution of the derivatized WR-1065 and internal standard using the detector.

-

Quantification: Determine the concentration of WR-1065 by comparing its peak area to that of the internal standard and a standard curve. A linear relationship between absorbance and concentration is typically observed over a defined range.[10]

In Vitro Cytoprotection Assay (Clonogenic Assay)

This assay assesses the ability of WR-1065 to protect cells from the cytotoxic effects of radiation or chemotherapy.

Materials:

-

Target cell line

-

Cell culture medium

-

Amifostine or WR-1065

-

Alkaline Phosphatase (if using amifostine with cells having low endogenous ALP)

-

Cytotoxic agent (e.g., cisplatin, ionizing radiation)

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Plate cells at a density that will result in approximately 50-100 colonies per dish or well after treatment.

-

Pre-treatment: Treat the cells with amifostine (with or without exogenous ALP) or WR-1065 for a defined period (e.g., 20-30 minutes) before applying the cytotoxic challenge.[4]

-

Cytotoxic Challenge: Expose the cells to the chemotherapeutic agent or radiation.

-

Colony Formation: Incubate the cells for a period that allows for colony formation (typically 7-14 days).

-

Staining and Counting: Fix the colonies with a suitable fixative (e.g., methanol) and stain with crystal violet. Count the number of colonies containing more than 50 cells.

-

Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. A novel electrochemical platform for assay of alkaline phosphatase based on amifostine and ATRP signal amplification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. ujms.net [ujms.net]

- 5. Clinical Pharmacokinetics of Amifostine and WR1065 in Pediatric Patients with Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of in vitro models for screening alkaline phosphatase-mediated bioconversion of phosphate ester prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WR1065 conjugated to thiol-PEG polymers as novel anticancer prodrugs: broad spectrum efficacy, synergism, and drug resistance reversal - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amifostine Prophylaxis in Irradiated Breast Reconstruction: A Study of Oncologic Safety In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cytoprotective Effects of Amifostine's Active Metabolite, WR-1065

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cytoprotective mechanisms of WR-1065, the active metabolite of the prodrug amifostine (Ethyol®). Amifostine is an FDA-approved cytoprotective agent used to mitigate the toxicities of radiation therapy and certain chemotherapeutic agents.[1] Its efficacy is attributed to its dephosphorylated form, WR-1065, a thiol-containing compound that exerts its protective effects through a multifaceted mechanism of action.[1] This document summarizes key quantitative data, details experimental protocols for assessing cytoprotection, and visualizes the complex signaling pathways involved.

Mechanisms of Cytoprotection

WR-1065's protective effects in normal tissues are attributed to several key mechanisms, including the scavenging of free radicals, modulation of DNA damage response pathways, and induction of transient cell cycle arrest.[2][3][4] Notably, the selective protection of normal tissues over tumor tissues is thought to be due to lower levels of alkaline phosphatase on the surface of tumor cells, leading to reduced conversion of amifostine to the active WR-1065 metabolite.[1]

Free Radical Scavenging

As a thiol-containing compound, WR-1065 is a potent scavenger of reactive oxygen species (ROS) generated by radiation and chemotherapy.[2][3] This direct antioxidant activity is a primary mechanism of its radioprotective capabilities.[2] However, the direct free radical scavenging activity of WR-1065 is relatively short-lived, persisting for approximately 30 minutes to an hour after intracellular uptake.[2]

Modulation of DNA Damage Signaling Pathways

Beyond its direct scavenging effects, WR-1065 influences key signaling pathways involved in the cellular response to DNA damage. This includes the activation of p53 and the ATM (Ataxia-Telangiectasia Mutated) kinase, as well as the regulation of the Tip60 acetyltransferase.

WR-1065 has been shown to induce the accumulation and activation of the p53 tumor suppressor protein.[5][6] This activation occurs through a DNA-damage-independent pathway and may involve the direct reduction of key cysteines in p53 by WR-1065.[5] Activated p53 can then induce the expression of downstream targets like the cyclin-dependent kinase inhibitor p21waf-1, leading to cell cycle arrest and allowing more time for DNA repair.[6] Some studies suggest this p53-mediated cellular growth arrest is a crucial mechanism for the selective cytoprotection of normal cells. However, other research indicates that the cytoprotective effects of WR-1065 during irradiation can be independent of the p53 status of the cell.[7][8]

WR-1065 can lead to a modest increase in the kinase activity of ATM, a central regulator of the DNA damage response.[3] More significantly, WR-1065 robustly activates the Tip60 acetyltransferase, which is an upstream regulator of ATM.[3] The activation of Tip60 by WR-1065 appears to make a significant contribution to its radioprotective effects.[3]

Cell Cycle Arrest

WR-1065 can induce a delay in cell cycle progression, particularly a G1/S transition delay in cells with functional p53.[6] This cell cycle arrest provides an extended window for the cell to repair DNA damage before entering the synthesis phase, thereby preventing the propagation of mutations. In some cancer cells, WR-1065 has been observed to induce arrest in both the G1 and G2 phases.[9]

Quantitative Data on Cytoprotective Effects

The following tables summarize quantitative data from various studies investigating the cytoprotective efficacy of WR-1065.

Table 1: Radioprotective Effects of WR-1065 on Cell Survival

| Cell Line | Treatment Conditions | Endpoint | Protection Factor (PF) / Dose Modifying Factor (DMF) | Reference |

| RKO36 (human colorectal carcinoma) | 4 mM WR-1065, 30 min prior to X-ray irradiation | Clonogenic survival | Significant radioprotection observed | [2] |

| Human Glioma Cell Lines (U87, D54 - p53 wild-type) | 4 mM WR-1065, 30 min prior to irradiation | Clonogenic survival | PF: 2.4 (U87), 1.9 (D54) | [7][8] |

| Human Glioma Cell Lines (U251, A172 - p53 mutant) | 4 mM WR-1065, 30 min prior to irradiation | Clonogenic survival | PF: 2.6 (U251), 2.8 (A172) | [7][8] |

| A-T cells | WR-1065 prior to irradiation | Clonogenic survival | DMF: 1.9 | [3] |

| A-TATM cells (ATM complemented) | WR-1065 prior to irradiation | Clonogenic survival | DMF: 1.8 | [3] |

| Tip60wt cells | WR-1065 prior to irradiation | Clonogenic survival | DMF: 3.3 | [3] |

| Tip60HD cells (catalytically inactive) | WR-1065 prior to irradiation | Clonogenic survival | DMF: 1.9 | [3] |

| Mouse Jejunum (proliferating crypt cells) | 400 mg/kg WR-1065, 15-30 min prior to irradiation | DNA single-strand breaks | PF: 1.13 - 1.28 | [10] |

| Mouse Jejunum (proliferating crypt cells) | 200 mg/kg WR-1065 prior to irradiation | DNA single-strand breaks | PF: 1.12 +/- 0.07 | [10] |

| Mouse Jejunum | 200 mg/kg WR-1065 prior to irradiation | Microcolony survival | PF: ~2.0 | [10] |

Table 2: Effects of WR-1065 on Topoisomerase IIα

| Cell Line | WR-1065 Concentration | Effect on Topo IIα Activity | Effect on Topo IIα Phosphorylation | Reference |

| CHO AA8 | 4 µM - 4 mM | 50% reduction | 42% - 48% decrease | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the cytoprotective effects of WR-1065.

Clonogenic Cell Survival Assay

This assay is a fundamental method to determine the effectiveness of a cytotoxic agent and the protective effect of a cytoprotective agent.

Protocol:

-

Cell Culture: Cells are grown in monolayer cultures in appropriate media and conditions.

-

Treatment: Exponentially growing cells are treated with WR-1065 at a specified concentration (e.g., 4 mM) for a designated time (e.g., 30 minutes) immediately before exposure to varying doses of ionizing radiation.[2]

-

Plating: Following irradiation, cells are harvested by trypsinization, resuspended in fresh medium, and plated at densities calculated to yield approximately 50-100 colonies per dish.[2]

-

Incubation: Plates are incubated for 10-14 days to allow for colony formation.[2]

-

Staining and Counting: Colonies are fixed with a solution like 20% ethanol and stained with crystal violet. Colonies containing more than 50 cells are counted.[2]

-

Data Analysis: The number of surviving colonies is divided by the number of plated cells to calculate the plating efficiency and survival fraction for each treatment.[2] Protection factors (PF) or Dose Modifying Factors (DMF) can then be calculated by comparing the survival curves of cells treated with and without WR-1065.[3][8]

In Vitro Tip60 Acetylation Assay

This assay measures the enzymatic activity of the Tip60 acetyltransferase.

Protocol:

-

Immunopurification of Tip60: Tip60 is immunopurified from cell lysates (e.g., HeLa cells).[3]

-

Pre-incubation with WR-1065: The purified Tip60 is incubated in vitro with increasing concentrations of WR-1065.[12]

-

Acetylation Reaction: Acetyl-CoA and a substrate, such as a histone H4 peptide, are added to the mixture.[12]

-

Measurement of Activity: The level of Tip60 acetyltransferase activity is measured, typically by quantifying the incorporation of the acetyl group into the substrate.[12]

Western Blot Analysis for ATM Activation

This technique is used to detect the activation of the ATM kinase through its autophosphorylation.

Protocol:

-

Cell Treatment: Cells (e.g., HeLa cells) are treated with WR-1065, ionizing radiation, or a combination of both.[3][12]

-

Protein Extraction: At various time points post-treatment, cell extracts are prepared.

-

SDS-PAGE and Western Blotting: The protein extracts are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

-

Antibody Incubation: The membrane is probed with primary antibodies specific for total ATM and phosphorylated ATM (pATM), typically on serine 1981.[3][12]

-

Detection: Following incubation with a secondary antibody, the protein bands are visualized and quantified. The level of ATM phosphorylation is normalized to the total ATM protein level.[3][12]

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the cytoprotective effects of WR-1065.

Caption: Signaling pathways modulated by WR-1065 for cytoprotection.

Caption: Workflow for the clonogenic cell survival assay.

Conclusion

WR-1065, the active metabolite of amifostine, is a potent cytoprotective agent with a complex and multifaceted mechanism of action. Its ability to scavenge free radicals, modulate critical DNA damage response pathways involving p53, ATM, and Tip60, and induce cell cycle arrest collectively contribute to its efficacy in protecting normal tissues from the damaging effects of radiation and chemotherapy. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and harness the therapeutic potential of this important cytoprotective agent.

References

- 1. karger.com [karger.com]

- 2. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amifostine Metabolite WR-1065 Disrupts Homologous Recombination in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of p53 by the cytoprotective aminothiol WR1065: DNA-damage-independent pathway and redox-dependent modulation of p53 DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The cytoprotective aminothiol WR1065 activates p21waf-1 and down regulates cell cycle progression through a p53-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytoprotection by WR-1065, the active form of amifostine, is independent of p53 status in human malignant glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WR1065 conjugated to thiol-PEG polymers as novel anticancer prodrugs: broad spectrum efficacy, synergism, and drug resistance reversal - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Radioprotection of mouse jejunum by WR-2721 and WR-1065: effects on DNA strand-break induction and rejoining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. WR‐1065, an active metabolite of the cytoprotector amifostine, affects phosphorylation of topoisomerase IIα leading to changes in enzyme activity and cell cycle progression in CHO AA8 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Role of WR-1065 in DNA Damage Repair Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

WR-1065, the active thiol metabolite of the radioprotective drug amifostine, plays a multifaceted role in the cellular response to DNA damage. While its primary clinical application is the protection of normal tissues from the cytotoxic effects of radiation and chemotherapy, the underlying mechanisms involve intricate interactions with DNA damage repair pathways. This technical guide provides an in-depth exploration of the core functions of WR-1065 in DNA repair, with a focus on its modulatory effects on homologous recombination, its influence on key enzymatic activities, and its impact on signaling cascades that govern the DNA damage response. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and critical pathways and workflows are visualized to offer a comprehensive resource for researchers and drug development professionals.

Modulation of Homologous Recombination

A significant body of evidence points to the modulation of homologous recombination (HR) as a key mechanism of WR-1065's radioprotective and genome-stabilizing effects. Rather than enhancing HR, WR-1065 appears to suppress hyper-recombination induced by DNA damaging agents, a process that can lead to genomic instability.[1][2]

Suppression of DNA Damage-Induced Hyper-Recombination

WR-1065 has been shown to decrease the frequency of HR events triggered by various DNA damaging agents. This effect is observed at both high (mM) concentrations that provide immediate radioprotection and at low (µM) concentrations that are effective in preventing delayed genomic instability.[1][3] The suppression of excessive recombination is thought to be a crucial mechanism by which WR-1065 protects cells from the long-term deleterious consequences of DNA damage.[1][2]

Interaction with Chromatin and Polyamines

The mechanism by which WR-1065 influences HR is likely multifactorial. One proposed mechanism involves its interaction with chromatin. As a divalent cation under physiological conditions, WR-1065 can bind to DNA in a manner similar to polyamines like spermine and spermidine.[4] This interaction can alter DNA supercoiling and chromatin structure, potentially facilitating DNA repair processes.[4] Furthermore, treatment with WR-1065 has been shown to increase the intracellular synthesis of polyamines, which are known to stabilize chromatin structure through electrostatic interactions.[4]

Quantitative Data on Homologous Recombination Modulation

The following table summarizes key findings on the effect of WR-1065 on homologous recombination frequency.

| Cell Line | Inducing Agent | WR-1065 Concentration and Duration | Reduction in HR Frequency | Reference |

| SPD8 (Chinese Hamster) | 0.2 mM Hydroxyurea (24h) | 4 mM (30 min) | Statistically significant | [4] |

| SPD8 (Chinese Hamster) | 0.2 mM Hydroxyurea (24h) | 40 µM (24h) | Statistically significant | [4] |

| SPD8 (Chinese Hamster) | 100 nM Camptothecin (1h) | 4 mM (30 min) | Statistically significant | [4] |

| SPD8 (Chinese Hamster) | 100 nM Camptothecin (1h) | 40 µM (24h) | Statistically significant | [4] |

| S31WT (Human) | I-SceI expression | 4 mM (30 min) | Statistically significant (P < 0.001) | [4] |

| S31WT (Human) | I-SceI expression | 40 µM (24h) | Statistically significant (P < 0.001) | [4] |

Inhibition of Topoisomerase IIα Activity

WR-1065 has been identified as a catalytic inhibitor of topoisomerase IIα, a key enzyme involved in resolving DNA topological problems during replication, transcription, and chromosome segregation.[5][6] This inhibition is a distinct mechanism from its free-radical scavenging properties and contributes to its effects on the cell cycle and DNA repair.

Catalytic Inhibition and Cell Cycle Arrest

By inhibiting the catalytic activity of topoisomerase IIα, WR-1065 can lead to an accumulation of cells in the G2 phase of the cell cycle.[5][7] This G2 arrest provides an extended timeframe for the cell to repair DNA damage before entering mitosis, thereby preventing the propagation of genomic errors. The inhibition is not due to a reduction in the amount of topoisomerase IIα protein but rather a direct effect on its enzymatic function.[8]

Quantitative Data on Topoisomerase IIα Inhibition

The inhibitory effect of WR-1065 on topoisomerase IIα activity has been quantified in several studies.

| Cell Line | WR-1065 Concentration Range | Reduction in Topoisomerase IIα Activity | Reference |

| CHO AA8 | 4 µM to 4 mM | ~50% | [5][7] |

| CHO K1 | 4 mM | ~50% | [8] |

Influence on DNA Damage Signaling: The Tip60-ATM Pathway

Recent evidence suggests that WR-1065 can directly influence upstream signaling pathways of the DNA damage response, independent of its antioxidant properties. A key interaction has been identified with the Tip60 acetyltransferase, a crucial regulator of the Ataxia Telangiectasia Mutated (ATM) kinase.

Activation of Tip60 Acetyltransferase

WR-1065 has been shown to directly activate the acetyltransferase activity of Tip60.[9][10] Tip60, in turn, is a primary activator of ATM, a central kinase in the DNA damage response that is triggered by double-strand breaks.[11] This activation of Tip60 by WR-1065 represents a novel mechanism for its radioprotective effects, suggesting that it can prime the DNA damage response machinery.[9]

Downstream Effects on ATM Signaling

The activation of Tip60 by WR-1065 leads to a modest increase in ATM kinase activity.[9] While this activation is not as robust as that induced by ionizing radiation, it suggests a mechanism by which WR-1065 can contribute to a more efficient DNA damage response. The activation of the Tip60-ATM pathway can lead to the phosphorylation of a multitude of downstream targets involved in cell cycle control and DNA repair.[12]

Role in Other DNA Repair Pathways

While the influence of WR-1065 on homologous recombination and topoisomerase II is well-documented, its direct role in other major DNA repair pathways, such as Non-Homologous End Joining (NHEJ), Base Excision Repair (BER), and Nucleotide Excision Repair (NER), is less clear from the current body of scientific literature. It is plausible that the effects of WR-1065 on chromatin structure and cell cycle progression indirectly influence the efficiency of these pathways. However, direct modulation of key enzymatic components of NHEJ (e.g., DNA-PKcs, Ku70/80, DNA Ligase IV), BER (e.g., APE1, DNA glycosylases), or NER (e.g., ERCC1-XPF, XPA) by WR-1065 has not been a primary focus of published research to date.

Experimental Protocols

Clonogenic Survival Assay

This assay is fundamental for assessing the radioprotective effects of WR-1065.[1][13]

Materials:

-

Cell culture medium (e.g., DMEM) with serum and antibiotics

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

WR-1065 solution (freshly prepared)

-

Cell culture plates (e.g., 6-well or 100-mm dishes)

-

Irradiation source (e.g., X-ray machine)

-

Fixative (e.g., 70% ethanol or a mixture of methanol and acetic acid)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Cell Seeding: Plate cells at a density that will result in approximately 50-100 colonies per plate in the untreated control. The exact number of cells to plate will vary depending on the cell line and the radiation dose. Allow cells to attach overnight.

-

WR-1065 Treatment: Aspirate the medium and add fresh medium containing the desired concentration of WR-1065 (e.g., 4 mM). Incubate for a specified period (e.g., 30 minutes) at 37°C.

-

Irradiation: Immediately following WR-1065 treatment, irradiate the cells with the desired dose of radiation. A control group should be sham-irradiated.

-

Colony Formation: After irradiation, remove the WR-1065-containing medium, wash the cells with PBS, and add fresh, drug-free medium. Incubate the plates for 7-14 days, depending on the cell line's growth rate, to allow for colony formation.

-

Fixation and Staining: Aspirate the medium, wash the colonies with PBS, and fix them with the fixative solution for 10-15 minutes. After fixation, stain the colonies with crystal violet solution for 10-20 minutes.

-

Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the plating efficiency (PE) for each treatment condition: PE = (number of colonies formed / number of cells seeded) x 100%. The surviving fraction (SF) is then calculated as: SF = PE of treated cells / PE of control cells.

In Vitro Topoisomerase II Decatenation Assay

This assay measures the catalytic activity of topoisomerase IIα by its ability to separate catenated DNA networks, typically using kinetoplast DNA (kDNA).[5][14]

Materials:

-

Purified topoisomerase IIα enzyme

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M KCl, 100 mM MgCl2, 5 mM DTT, 300 µg/ml BSA)

-

10 mM ATP solution

-

WR-1065 solution

-

Stop buffer/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose gel (1%)

-

Ethidium bromide

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator

Procedure:

-

Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µl reaction, combine 2 µl of 10x reaction buffer, 2 µl of 10 mM ATP, and an appropriate amount of kDNA (e.g., 200 ng). Add WR-1065 at various concentrations to the respective tubes. Add sterile water to bring the volume to just under 20 µl.

-

Enzyme Addition: Add a standardized amount of purified topoisomerase IIα to each reaction tube.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 4 µl of stop buffer/loading dye.

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage until the dye front has migrated a sufficient distance.

-

Visualization: Visualize the DNA bands under UV illumination. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well or migrate very slowly. The degree of decatenation is a measure of topoisomerase IIα activity.

Conclusion

WR-1065 is a potent modulator of the DNA damage response, exerting its effects through a combination of mechanisms that extend beyond its well-established role as a free radical scavenger. Its ability to suppress hyper-recombination, inhibit topoisomerase IIα, and activate the Tip60-ATM signaling pathway collectively contribute to its radioprotective and genome-stabilizing properties. This technical guide provides a foundational understanding of these core mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further exploring and harnessing the therapeutic potential of WR-1065 and related compounds. Future research should aim to further elucidate the interplay between these pathways and explore the potential for combination therapies that leverage the unique properties of WR-1065.

References

- 1. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. inspiralis.com [inspiralis.com]

- 4. Amifostine Metabolite WR-1065 Disrupts Homologous Recombination in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WR-1065, an active metabolite of the cytoprotector amifostine, affects phosphorylation of topoisomerase II alpha leading to changes in enzyme activity and cell cycle progression in CHO AA8 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Further evidence that the radioprotective aminothiol, WR-1065, catalytically inactivates mammalian topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WR‐1065, an active metabolite of the cytoprotector amifostine, affects phosphorylation of topoisomerase IIα leading to changes in enzyme activity and cell cycle progression in CHO AA8 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. osti.gov [osti.gov]

- 9. The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A role for the Tip60 histone acetyltransferase in the acetylation and activation of ATM - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]

The Influence of Amifostine Thiol Dihydrochloride on p53 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of amifostine thiol dihydrochloride and its active metabolite, WR-1065, on the p53 signaling pathway. The tumor suppressor protein p53 plays a critical role in cellular response to stress, orchestrating cell cycle arrest, apoptosis, and DNA repair. Understanding how amifostine modulates this pivotal pathway is crucial for its application in cytoprotection during cancer therapy and for exploring its potential in other therapeutic areas.

Core Interactions and Mechanisms

Amifostine, through its active metabolite WR-1065, exerts a complex and multifaceted influence on the p53 signaling network. The primary mechanism of action is not through the induction of DNA damage, a classical trigger for p53 activation. Instead, WR-1065 appears to activate p53 via a non-genotoxic pathway involving the c-Jun N-terminal kinase (JNK).[1][2][3][4] This alternative stress signaling pathway leads to the phosphorylation of p53 at threonine 81 (Thr-81), contributing to its stabilization and accumulation.[1][4]

Furthermore, WR-1065 has been shown to directly modulate the DNA-binding activity of p53 through a redox-dependent mechanism, suggesting a direct interaction with the p53 protein.[2] This can lead to conformational changes in the p53 protein, and in some instances, restore the transcriptional activity of certain p53 mutants.[5][6][7][8]

The cytoprotective effects of amifostine, particularly the induction of G1 cell cycle arrest, are largely dependent on the presence of a functional p53 protein.[5][9][10] However, amifostine can also induce a G2 cell cycle arrest and the expression of the cyclin-dependent kinase inhibitor p21 through p53-independent mechanisms.[5]

The impact of amifostine on p53-mediated apoptosis is more nuanced and appears to be context-dependent. Some studies indicate that p53-proficient cells exhibit resistance to amifostine-induced apoptosis.[5][9] Conversely, other research suggests that amifostine can impair p53-dependent apoptosis by reducing the activation of pro-apoptotic genes.[11]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the effect of amifostine and WR-1065 on p53 signaling and its downstream effects.

Table 1: Effect of Amifostine on Cell Cycle Distribution

| Cell Line | p53 Status | Treatment | G1 Arrest | G2 Arrest | Reference |

| HCT116 | Proficient | Amifostine | Yes | Yes | [5] |

| HCT116 | Deficient | Amifostine | No | Yes | [5] |

Table 2: Effect of Amifostine on Protein Expression

| Cell Line | p53 Status | Treatment | p53 Expression | p21 Expression | Bax Expression | Reference | |---|---|---|---|---|---| | HCT116 | Proficient | Amifostine | Induced | Induced | - |[5] | | HCT116 | Deficient | Amifostine | - | Induced | - |[5] | | Immature Mouse Ovary | Wild-type | γ-irradiation + Amifostine | Suppressed increase | - | Suppressed increase |[12] | | NB4, K562 | Expressing p53-Val(135) | Amifostine | - | Down-regulated | - |[11] | | T-47D (mutant p53) | Mutant | Amifostine | - | Increased | - |[8] | | MDA-MB 231 (mutant p53) | Mutant | Amifostine | - | No activation | - |[8] |

Table 3: Effect of Amifostine on Apoptosis

| Cell Line | p53 Status | Treatment | Effect on Apoptosis | Reference | |---|---|---|---| | HCT116 | Proficient vs. Deficient | Amifostine | p53-proficient cells showed low-level resistance |[5] | | K562, NB4 | Expressing p53-Val(135) | Amifostine | Dramatically reduced p53-mediated apoptosis |[11] | | T-47D (mutant p53) | Mutant | Amifostine | Increased |[8] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying the effects of amifostine on p53.

Caption: Amifostine's effect on the p53 signaling pathway.

Caption: General experimental workflow for analysis.

Detailed Experimental Protocols

The following are representative methodologies extracted from the cited literature for key experiments.

Cell Culture and Treatment

-

Cell Lines: HCT116 human colon carcinoma cells (p53-proficient and p53-deficient), T-47D and MDA-MB 231 human breast cancer cells (mutant p53), K562 and NB4 human myeloid leukemia cells (expressing temperature-sensitive p53-Val(135)).[5][8][11]

-

Culture Conditions: Cells are typically maintained in RPMI 1640 or DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Amifostine/WR-1065 Treatment: Amifostine is dissolved in a suitable solvent (e.g., distilled water or culture medium). Concentrations used in studies range from 0.1 to 4 mM.[3][8] Treatment durations vary from a few hours to 48 hours or more, depending on the endpoint being measured.[8][9]

Western Blot Analysis

-

Purpose: To determine the protein levels of p53, p21, and other relevant proteins.

-

Protocol:

-

After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein (e.g., 20-50 µg) are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against p53, p21, Bax, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Cell Cycle Analysis

-

Purpose: To determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

-

Protocol:

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

The fixed cells are washed with PBS and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

After incubation in the dark for 30 minutes at room temperature, the DNA content of the cells is analyzed by flow cytometry.

-

The percentages of cells in G1, S, and G2/M phases are quantified using cell cycle analysis software.

-

Apoptosis Assays

-

Annexin V/PI Staining:

-

Purpose: To distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Protocol: Cells are harvested and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide are added, and the cells are incubated in the dark for 15 minutes at room temperature before analysis by flow cytometry.

-

-

Caspase Activity Assay:

-

Purpose: To measure the activity of executioner caspases (e.g., caspase-3).

-

Protocol: Cell lysates are incubated with a fluorogenic or colorimetric caspase substrate. The resulting fluorescence or absorbance is measured to quantify caspase activity.

-

RNase Protection Assay (RPA)

-

Purpose: To measure the mRNA levels of p53 target genes.

-

Protocol:

-

Total RNA is extracted from treated and untreated cells.

-

A radiolabeled antisense RNA probe for the target gene (e.g., p21, GADD45) is hybridized with the total RNA.

-

The mixture is treated with RNases to digest single-stranded RNA.

-

The protected RNA fragments are separated on a denaturing polyacrylamide gel and visualized by autoradiography.

-

This guide provides a comprehensive overview of the current understanding of amifostine's interaction with the p53 signaling pathway. The provided data, diagrams, and protocols serve as a valuable resource for researchers and professionals in the field of oncology and drug development. Further investigation is warranted to fully elucidate the context-dependent effects of amifostine and to leverage this knowledge for improved therapeutic strategies.

References

- 1. jab.zsf.jcu.cz [jab.zsf.jcu.cz]

- 2. Activation of p53 by the cytoprotective aminothiol WR1065: DNA-damage-independent pathway and redox-dependent modulation of p53 DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. p53 protein regulates the effects of amifostine on apoptosis, cell cycle progression, and cytoprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WR1065 conjugated to thiol-PEG polymers as novel anticancer prodrugs: broad spectrum efficacy, synergism, and drug resistance reversal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amifostine (WR2721) restores transcriptional activity of specific p53 mutant proteins in a yeast functional assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Effects of Amifostine on Apoptosis, Cell Cycle and Cytoprotection of Human Colon Cancer Cell Lines -Biomedical Science Letters | Korea Science [koreascience.kr]

- 10. p53 protein regulates the effects of amifostine on apoptosis, cell cycle progression, and cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Amifostine impairs p53-mediated apoptosis of human myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amifostine has an inhibitory effect on the radiation-induced p53-branched cascade in the immature mouse ovary - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Uptake of WR-1065: A Comparative Analysis in Normal and Tumor Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

WR-1065, the active thiol metabolite of the cytoprotective agent amifostine, exhibits a differential uptake mechanism between normal and tumor cells, a phenomenon critical to its selective protection of healthy tissues during cancer therapy. This guide provides a comprehensive overview of the cellular uptake mechanisms, supported by available quantitative data, detailed experimental protocols, and visual representations of the key pathways involved. While WR-1065 is understood to primarily enter cells via passive diffusion, its disulfide counterpart, WR-33278, utilizes the active polyamine transport system. The selectivity of amifostine is largely attributed to the tumor microenvironment, specifically lower alkaline phosphatase activity and a more acidic pH, which collectively reduce the conversion of amifostine to WR-1065 and limit its subsequent uptake by tumor cells. This document synthesizes the current understanding of these processes to inform further research and drug development efforts.

Introduction

Amifostine (WR-2721) is a prodrug that requires dephosphorylation by alkaline phosphatase to its active metabolite, WR-1065, to exert its cytoprotective effects.[1] The differential efficacy of amifostine in protecting normal tissues over tumors is a cornerstone of its clinical utility. Understanding the nuances of WR-1065's cellular uptake is paramount for optimizing its therapeutic window and developing next-generation cytoprotective agents. This guide delves into the molecular mechanisms governing the entry of WR-1065 into normal versus tumor cells, highlighting the key factors that dictate its selective accumulation.

Cellular Uptake Mechanisms

The cellular uptake of WR-1065 and its derivatives is a multi-faceted process involving both passive and active transport mechanisms. The predominant routes of entry differ for WR-1065 and its oxidized disulfide form, WR-33278.

WR-1065: Passive Diffusion

Current evidence suggests that WR-1065, the free thiol form, primarily enters cells through non-mediated passive diffusion.[2] This mode of transport is driven by the concentration gradient of the molecule across the cell membrane. However, the efficiency of this process can be influenced by the physicochemical properties of the local microenvironment.

WR-33278: Active Transport via the Polyamine Transport System

In contrast to WR-1065, its disulfide form, WR-33278, is structurally analogous to the natural polyamines spermidine and spermine.[2] This structural similarity allows it to be actively transported into cells by the polyamine transport system (PTS).[2] This active transport mechanism is a saturable process and is significantly more efficient at lower concentrations compared to passive diffusion. Notably, many cancer cell types upregulate the polyamine transport system to meet their high demand for polyamines for proliferation, a feature that could potentially be exploited for targeted drug delivery.

While the specific solute carrier (SLC) transporters responsible for polyamine uptake in all cell types are not fully elucidated, SLC18B1 (Vesicular Polyamine Transporter, VPAT) and SLC22A4 (Organic Cation/Carnitine Transporter 1, OCTN1) have been identified as polyamine transporters. Their direct involvement in WR-33278 transport is an area of ongoing investigation.

Differential Uptake in Normal vs. Tumor Cells

The selective protection of normal tissues by amifostine is primarily attributed to the differential uptake of WR-1065. This selectivity is not due to inherent differences in the uptake machinery of the cell membranes themselves, but rather to the distinct biochemical and physiological characteristics of the tumor microenvironment.

Role of Alkaline Phosphatase

The conversion of the prodrug amifostine to the active WR-1065 is catalyzed by the enzyme alkaline phosphatase (ALP), which is abundant on the surface of normal tissues, particularly in the capillary endothelium.[1][3] In contrast, many solid tumors exhibit significantly lower levels of ALP activity in their vasculature and stroma.[1] This enzymatic difference leads to a more efficient generation of WR-1065 in the vicinity of normal cells, creating a higher local concentration gradient that drives its uptake.

Impact of the Acidic Tumor Microenvironment

Solid tumors are often characterized by an acidic extracellular pH (pHe), a consequence of the Warburg effect, where cancer cells favor aerobic glycolysis.[4][5] This acidic environment has two-fold implications for WR-1065 uptake. Firstly, the activity of alkaline phosphatase is pH-dependent, with reduced efficiency in acidic conditions, further limiting the conversion of amifostine to WR-1065 in the tumor microenvironment.[6] Secondly, the protonation state of WR-1065 may be altered in an acidic environment, potentially affecting its ability to passively diffuse across the cell membrane.[4]

The following diagram illustrates the differential activation and uptake of amifostine in normal versus tumor tissues.

Quantitative Data on Uptake

Table 1: Transport Kinetics of WR-33278 via the Polyamine Transport System

| Compound | Transport System | Cell Type | Kt (µM) | Reference |

| WR-33278 | Polyamine Transport System | Not specified | ~0.8 | [2] |

| Spermidine | Polyamine Transport System | Not specified | ~0.4 | [2] |

Note: Kt represents the transport constant, analogous to Km for enzyme kinetics.

Table 2: Experimentally Used Concentrations of WR-1065 and Observed Effects

| Concentration | Cell Line(s) | Duration of Exposure | Observed Effect | Reference(s) |

| 4 mM | RKO36 | 30 minutes | Radioprotection, mitigation of genomic instability | [7] |

| 40 µM | RKO36 | 24 hours | Mitigation of delayed genomic instability | [7] |

| 4 µM - 4 mM | CHO AA8 | 30 minutes | Inhibition of topoisomerase II alpha, G2 cell cycle arrest | [8] |

Experimental Protocols

Representative Protocol for a Radiolabeled WR-1065 Uptake Assay

This protocol is a representative methodology for quantifying the cellular uptake of WR-1065 using a radiolabeled tracer, such as [³H]-WR-1065 or [¹⁴C]-WR-1065.

Materials:

-

Adherent normal and tumor cell lines of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), pH 7.4

-

Radiolabeled WR-1065 (e.g., [³H]-WR-1065)

-

Unlabeled WR-1065

-

Ice-cold PBS

-

Cell lysis buffer (e.g., RIPA buffer)

-

Scintillation cocktail

-

Scintillation counter

-

Multi-well cell culture plates (e.g., 24-well plates)

Procedure:

-

Cell Seeding: Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a humidified 5% CO₂ incubator.

-

Preparation of Uptake Buffer: Prepare an uptake buffer (e.g., PBS supplemented with 1 mM CaCl₂ and 1 mM MgCl₂) containing a known concentration of radiolabeled WR-1065. For competition experiments, prepare additional buffers containing a fixed concentration of radiolabeled WR-1065 and increasing concentrations of unlabeled WR-1065.

-

Initiation of Uptake: Aspirate the culture medium from the wells and wash the cell monolayer once with pre-warmed PBS. Add the prepared uptake buffer to each well to initiate the uptake.

-

Incubation: Incubate the plates at 37°C for various time points (e.g., 1, 5, 15, 30, and 60 minutes) to determine the time course of uptake.

-

Termination of Uptake: To stop the uptake, rapidly aspirate the uptake buffer and wash the cell monolayer three times with ice-cold PBS.

-

Cell Lysis: Add cell lysis buffer to each well and incubate on ice for 30 minutes.

-

Quantification: Transfer the cell lysate from each well to a scintillation vial. Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactivity counts to the protein concentration of the cell lysate (determined by a standard protein assay like BCA). For kinetic analysis, plot the initial uptake rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

The following diagram outlines the general workflow for a radiolabeled cellular uptake assay.

References

- 1. Down-regulation of intestinal-type alkaline phosphatase in the tumor vasculature and stroma provides a strong basis for explaining amifostine selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Involvement of the polyamine transport system in cellular uptake of the radioprotectants WR-1065 and WR-33278 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The radioprotective agent WR1065 protects cells from radiation damage by regulating the activity of the Tip60 acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. How Warburg-Associated Lactic Acidosis Rewires Cancer Cell Energy Metabolism to Resist Glucose Deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amifostine induces anaerobic metabolism and hypoxia-inducible factor 1 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amifostine Metabolite WR-1065 Disrupts Homologous Recombination in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics of Amifostine Thiol Dihydrochloride in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of amifostine thiol dihydrochloride, a cytoprotective agent. Amifostine is a prodrug that is metabolized to its active free thiol metabolite, WR-1065, which protects normal tissues from the toxic effects of chemotherapy and radiation. This document summarizes key quantitative pharmacokinetic data, details common experimental protocols, and visualizes the underlying mechanisms of action.

Introduction

Amifostine, chemically known as S-2-(3-aminopropylamino)ethylphosphorothioic acid, is a broad-spectrum cytoprotective agent.[1] It was initially developed as a radioprotectant.[1] Its clinical utility lies in its ability to selectively protect normal tissues from the damaging effects of cytotoxic therapies, without compromising their antitumor efficacy.[2][3] This selectivity is attributed to the higher activity of alkaline phosphatase in normal tissues, which is required to convert the amifostine prodrug into its active metabolite, WR-1065.[4] WR-1065 exerts its protective effects through several mechanisms, including the scavenging of free radicals, hydrogen donation for DNA repair, and modulation of cellular signaling pathways.[5]

Pharmacokinetic Profile

The pharmacokinetic profile of amifostine and its active metabolite, WR-1065, has been characterized in various preclinical models, including mice, rats, and monkeys.[6][7] Amifostine is rapidly cleared from the plasma, primarily through its conversion to WR-1065.[7][8] The subsequent distribution and elimination of WR-1065 are critical for its cytoprotective efficacy.

Absorption and Distribution

Following administration, amifostine is rapidly distributed and converted to WR-1065. The uptake of WR-1065 into normal tissues is a rapid process, mediated by a carrier-facilitated diffusion mechanism.[2] In contrast, its uptake into tumor tissues is significantly slower and less extensive.[2][9] This differential uptake is a key factor in its selective cytoprotection.

Maximal tissue concentrations of WR-1065 are typically observed between 10 and 30 minutes after intraperitoneal injection of amifostine in mice.[7] Studies in monkeys have shown that while intravenous administration leads to higher plasma bioavailability of WR-1065, subcutaneous administration can result in equal or even greater concentrations of WR-1065 in tissues after 30 minutes.[10]

Metabolism and Excretion

The primary metabolic pathway for amifostine is dephosphorylation by alkaline phosphatase to form the active metabolite, WR-1065.[4] WR-1065 can then be further metabolized to a symmetrical disulfide (WR-33278) or mixed disulfides with endogenous thiols like cysteine and glutathione.[8] Animal studies indicate that a small percentage of the administered amifostine dose and its metabolites are excreted in the urine.[7]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for amifostine and WR-1065 in various preclinical models.

Table 1: Plasma Pharmacokinetic Parameters of Amifostine and WR-1065 in Preclinical Models

| Animal Model | Route of Administration | Dose | Compound | Cmax | Tmax | Half-life (t½) | AUC | Reference |

| Mice | Intraperitoneal | 200 mg/kg | WR-1065 | Not Reported | 10-30 min | Not Reported | Not Reported | [7] |

| Pediatric Patients (Clinical Data for reference) | Intravenous | 600 mg/m² | Amifostine | Not Reported | Not Reported | ~9 min | Not Reported | [11] |

| Pediatric Patients (Clinical Data for reference) | Intravenous | 600 mg/m² | WR-1065 | Not Reported | Not Reported | ~15 min | Not Reported | [11] |

| Cancer Patients (Clinical Data for reference) | Intravenous | 740 or 910 mg/m² | Amifostine | Not Reported | Not Reported | 0.88 min (α), 8.8 min (β) | Not Reported | [7] |

| Cancer Patients (Clinical Data for reference) | Intravenous | 740 or 910 mg/m² | WR-1065 | 47.5 ± 11.9 µM (1st dose) | Not Reported | 7.3 ± 3.6 h (final) | Not Reported | [8] |

Table 2: Tissue Distribution of WR-1065 in Preclinical Models

| Animal Model | Route of Administration | Dose | Tissue | Time Point | Concentration/Level | Reference |

| Mice | Intraperitoneal | Not Specified | Various Normal Tissues | 10-30 min | Maximal Concentrations | [7] |

| Mice | Intraperitoneal | Not Specified | Tumor Tissue | 10-30 min | Lowest Concentrations | [7] |

| Rats | Subcutaneous vs. Intravenous | 200 mg/kg | Parotid Gland, Small Intestine | Not Specified | Slightly higher with SC | Not Reported |

| Rats | Subcutaneous vs. Intravenous | 200 mg/kg | Plasma, Kidney | Not Specified | Equivalent levels | Not Reported |

| Monkeys | Subcutaneous | 260 mg/m² | Various Tissues | 30 min | Higher than IV | [6] |

| Monkeys | Intravenous | 260 mg/m² | Various Tissues | 30 min | Lower than SC | [6] |

| Monkeys | Subcutaneous vs. Intravenous | 260 mg/m² | Various Tissues | 60 min | Comparable levels | [6] |

| Tumor-bearing Rats | Portal Vein vs. Femoral Vein | 200 mg/kg | Liver | 15-60 min | 60% higher with portal vein | [12] |

| Tumor-bearing Rats | Portal Vein vs. Femoral Vein | 200 mg/kg | Tumor | 15-60 min | 40% of systemic with portal vein | [12] |

Experimental Protocols

This section outlines common methodologies for preclinical studies investigating the pharmacokinetics of amifostine.

Animal Models and Husbandry

-

Species: Mice (e.g., C57BL/6), rats (e.g., Sprague-Dawley, Fischer-344), and non-human primates (e.g., cynomolgus monkeys) are frequently used.[6][7]

-

Housing: Animals should be housed in a controlled environment with a standard light-dark cycle, temperature, and humidity, with ad libitum access to food and water.

-

Ethics: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.

Drug Administration

-

Formulation: this compound is typically dissolved in sterile saline for injection.

-

Routes of Administration:

-

Intravenous (IV): Administered as a bolus or infusion, often via a tail vein in rodents or a peripheral vein in larger animals.

-

Subcutaneous (SC): Injected into the dorsal skin fold.

-

Intraperitoneal (IP): Injected into the peritoneal cavity.

-

-

Dosing: Doses in preclinical studies vary, with a common dose in rodents being around 200 mg/kg.[12]

Sample Collection and Processing

-

Blood Collection: Serial blood samples are collected at predetermined time points post-administration. Blood is typically drawn from the tail vein, saphenous vein, or via cardiac puncture (terminal procedure) in rodents. Samples are collected in tubes containing an anticoagulant (e.g., EDTA).

-

Plasma/Whole Blood Preparation: Plasma is separated by centrifugation. For analysis, both plasma and whole blood can be used.[11] Samples should be immediately processed and stored at -80°C until analysis to prevent degradation of the thiol compounds.[13]

-

Tissue Collection: At the end of the study, animals are euthanized, and tissues of interest (e.g., liver, kidney, tumor, bone marrow) are rapidly excised, rinsed, blotted dry, weighed, and snap-frozen in liquid nitrogen. Tissues are stored at -80°C until homogenization and analysis.

Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)

A common and robust method for the quantification of amifostine and WR-1065 in biological matrices is HPLC with electrochemical detection (ECD) or UV detection after derivatization.[14][15][16]

-

Sample Preparation:

-

Protein Precipitation: To remove proteins that can interfere with the analysis, samples (plasma, whole blood, or tissue homogenates) are typically treated with an acid, such as perchloric acid or trichloroacetic acid.[13]

-

Derivatization (for UV detection): For methods using UV detection, the thiol group of WR-1065 is often derivatized with a chromophore, such as o-phthalaldehyde (OPA).[15][16]

-

Internal Standard: An internal standard (e.g., N-(2-mercaptoethyl)-1,3-diaminopropane) is added to the samples to correct for variations in extraction and injection.[14]

-

-

Chromatographic Conditions (Example):

-

Quantification of Amifostine: Amifostine is a prodrug and is not easily detected directly. Its concentration is often determined by converting it to WR-1065 through acid hydrolysis and then measuring the total WR-1065 concentration. The initial (native) WR-1065 concentration is then subtracted from the total concentration to determine the amifostine concentration.[17]

Mechanisms of Action and Signaling Pathways

The cytoprotective effects of amifostine are mediated by its active metabolite, WR-1065, which influences several cellular processes.

Radical Scavenging and DNA Repair

WR-1065 is a potent scavenger of reactive oxygen species (ROS) generated by radiation and chemotherapy.[5] By neutralizing these damaging free radicals, WR-1065 reduces oxidative stress on cellular components, including DNA, proteins, and lipids. Additionally, WR-1065 can donate a hydrogen atom to repair damaged DNA, thus preventing the fixation of DNA lesions.[5]

Modulation of Cell Cycle and Apoptosis

Amifostine and WR-1065 have been shown to influence cell cycle progression and apoptosis, often in a p53-dependent manner.[18][19] In normal cells, amifostine can induce a temporary cell cycle arrest, allowing more time for DNA repair before the cell enters mitosis.[5][18] Studies have shown that amifostine can induce a G1 arrest in p53-proficient cells.[18]

Furthermore, amifostine can protect normal cells from apoptosis.[20] This is partly achieved by modulating the expression of p53 target genes. For instance, amifostine has been shown to reduce the p53-mediated transactivation of pro-apoptotic genes.[20]

The following diagrams illustrate the metabolic activation of amifostine and its influence on key signaling pathways.

References

- 1. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 2. The preclinical basis for broad-spectrum selective cytoprotection of normal tissues from cytotoxic therapies by amifostine (Ethyol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amifostine: the preclinical basis for broad-spectrum selective cytoprotection of normal tissues from cytotoxic therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical studies on the radioprotective efficacy and pharmacokinetics of subcutaneously administered amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amifostine (Ethyol): pharmacokinetic and pharmacodynamic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of amifostine and its metabolites in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The preclinical basis for broad-spectrum selective cytoprotection of normal tissues from cytotoxic therapies by amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tissue levels of WR-1065, the active metabolite of amifostine (Ethyol), are equivalent following intravenous or subcutaneous administration in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical Pharmacokinetics of Amifostine and WR1065 in Pediatric Patients with Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. New liquid chromatographic assay with electrochemical detection for the measurement of amifostine and WR1065 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development and Validation of an HPLC Method for Determination of Amifostine and/or Its Metabolite (WR-1065) In Human Plasma Using OPA Derivatization and UV Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development and Validation of an HPLC Method for Determination of Amifostine and/or Its Metabolite (WR-1065) In Human Plasma Using OPA Derivatization and UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. p53 protein regulates the effects of amifostine on apoptosis, cell cycle progression, and cytoprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jab.zsf.jcu.cz [jab.zsf.jcu.cz]

- 20. Amifostine impairs p53-mediated apoptosis of human myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Advancement of Aminothiol Radioprotectants: A Technical Guide

For Immediate Release